molecular formula C26H39N3O B6132854 3-(1-azepanylcarbonyl)-1'-(2,3-dihydro-1H-inden-2-yl)-1,4'-bipiperidine

3-(1-azepanylcarbonyl)-1'-(2,3-dihydro-1H-inden-2-yl)-1,4'-bipiperidine

Cat. No. B6132854
M. Wt: 409.6 g/mol
InChI Key: IOCXSNIZVMPXIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-azepanylcarbonyl)-1'-(2,3-dihydro-1H-inden-2-yl)-1,4'-bipiperidine, also known as AZD7325, is a selective GABA-A receptor modulator that has been extensively researched for its potential therapeutic applications.

Mechanism of Action

3-(1-azepanylcarbonyl)-1'-(2,3-dihydro-1H-inden-2-yl)-1,4'-bipiperidine acts as a selective modulator of the GABA-A receptor, specifically targeting the α2 and α3 subunits. It enhances the activity of GABA, the major inhibitory neurotransmitter in the brain, leading to the reduction of neuronal excitability and anxiety-like behaviors.
Biochemical and Physiological Effects:
3-(1-azepanylcarbonyl)-1'-(2,3-dihydro-1H-inden-2-yl)-1,4'-bipiperidine has been shown to have anxiolytic, sedative, and hypnotic effects in preclinical studies. It has also been found to have anticonvulsant and muscle relaxant properties. 3-(1-azepanylcarbonyl)-1'-(2,3-dihydro-1H-inden-2-yl)-1,4'-bipiperidine has a high affinity for the α2 and α3 subunits of the GABA-A receptor, which are primarily located in the limbic system and contribute to the regulation of anxiety and emotional behavior.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-(1-azepanylcarbonyl)-1'-(2,3-dihydro-1H-inden-2-yl)-1,4'-bipiperidine is its high selectivity for the α2 and α3 subunits of the GABA-A receptor, which reduces the risk of unwanted side effects. However, its complex synthesis method and low solubility in water make it difficult to work with in a laboratory setting.

Future Directions

Future research on 3-(1-azepanylcarbonyl)-1'-(2,3-dihydro-1H-inden-2-yl)-1,4'-bipiperidine could focus on its potential therapeutic applications in other neurological and psychiatric disorders, such as depression and schizophrenia. Additionally, further studies could investigate the long-term effects of 3-(1-azepanylcarbonyl)-1'-(2,3-dihydro-1H-inden-2-yl)-1,4'-bipiperidine and its potential for tolerance and dependence. The development of more efficient synthesis methods and improved solubility could also facilitate its use in laboratory experiments.

Synthesis Methods

3-(1-azepanylcarbonyl)-1'-(2,3-dihydro-1H-inden-2-yl)-1,4'-bipiperidine is a complex molecule that requires several steps for its synthesis. The synthesis method involves the reaction of 2,3-dihydro-1H-inden-2-amine with 4-methoxyphenylacetic acid, followed by the reaction of the resulting product with 1-azepanecarboxylic acid. The final step involves the reaction of the intermediate product with piperidine to obtain 3-(1-azepanylcarbonyl)-1'-(2,3-dihydro-1H-inden-2-yl)-1,4'-bipiperidine.

Scientific Research Applications

3-(1-azepanylcarbonyl)-1'-(2,3-dihydro-1H-inden-2-yl)-1,4'-bipiperidine has been extensively researched for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, and insomnia. It has been found to have anxiolytic, sedative, and hypnotic effects in preclinical studies. Clinical trials have also shown promising results in the treatment of anxiety disorders.

properties

IUPAC Name

azepan-1-yl-[1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39N3O/c30-26(28-13-5-1-2-6-14-28)23-10-7-15-29(20-23)24-11-16-27(17-12-24)25-18-21-8-3-4-9-22(21)19-25/h3-4,8-9,23-25H,1-2,5-7,10-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCXSNIZVMPXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2CCCN(C2)C3CCN(CC3)C4CC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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